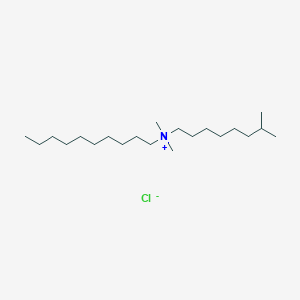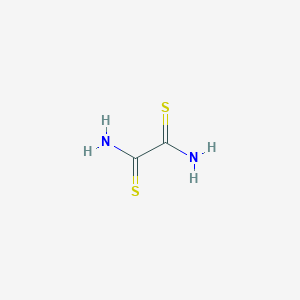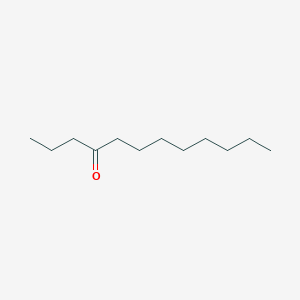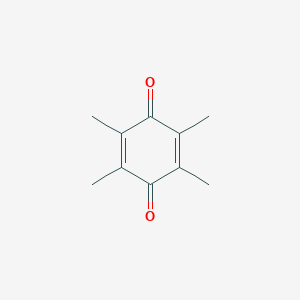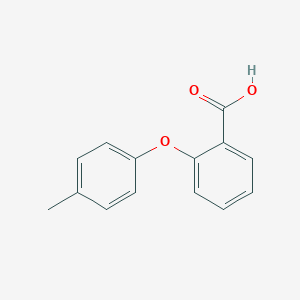
2-(4-Methylphenoxy)benzoic acid
概要
説明
Synthesis Analysis
The synthesis of related benzoic acid derivatives is well-documented. For instance, the synthesis of 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid involves the use of spectroscopic techniques such as NMR, UV-VIS, and IR to confirm the structures of the azo-benzoic acids and their precursors . Similarly, the synthesis of 2-hydroxy-4-methyl benzoic acid is achieved through a reaction involving acetone and ethyl formate, followed by identification using IR, MS, and 1H NMR . These methods could potentially be adapted for the synthesis of 2-(4-Methylphenoxy)benzoic acid.
Molecular Structure Analysis
The molecular structure and spectroscopic analysis of benzoic acid derivatives are crucial for understanding their properties. For example, the molecular structure, spectroscopic analysis, and first-order hyperpolarizability of 4-methoxy-2-methyl benzoic acid were studied using FT-IR, FT-Raman spectroscopy, and DFT calculations . These techniques could be applied to 2-(4-Methylphenoxy)benzoic acid to determine its molecular structure and electronic properties.
Chemical Reactions Analysis
The chemical behavior of benzoic acid derivatives in various reactions can provide insights into the reactivity of 2-(4-Methylphenoxy)benzoic acid. The synthesis of 4-((2-Thiophenecarboxylic acid hydrazide) methylene)benzoic acid, for example, involves intermolecular hydrogen bonding, which is a common feature in the reactivity of benzoic acid compounds . Understanding these reactions can help predict how 2-(4-Methylphenoxy)benzoic acid might behave under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The study of 2- and 4-(methylthio)benzoic acid through powder X-ray diffraction and DFT studies reveals the impact of substituent position on the properties of the molecules, such as the HOMO-LUMO energy gap . These findings can be extrapolated to understand the physical and chemical properties of 2-(4-Methylphenoxy)benzoic acid, which may also be influenced by the position of its substituents.
科学的研究の応用
Herbicide Degradation and Environmental Impact
Research has explored the degradation of phenoxyalkanoic acid herbicides in soil, focusing on compounds like 2-(4-chloro-2-methylphenoxy)propionic acid and dicamba, a benzoic acid derivative. These studies reveal significant insights into the enantiomerization and biologically mediated degradation processes in soil environments (Müller & Buser, 1997), (Buser & Müller, 1998).
Bioactive Compounds from Marine Fungi
Studies have isolated new phenyl ether derivatives, including compounds structurally similar to 2-(4-Methylphenoxy)benzoic acid, from the marine-derived fungus Aspergillus carneus. These compounds show potential in antioxidant activity and represent an emerging area of interest in marine biotechnology (Xu et al., 2017).
Synthesis in Liquid Crystal Technology
Research into the synthesis of liquid crystal intermediates, such as n-alkoxybiphenyl 4′ carbonyloxy benzoic acid, has implications for the development of ferroelectric and antiferroelectric liquid crystals. This area of study highlights the role of benzoic acid derivatives in advancing liquid crystal technologies (Qing, 2000).
Water Treatment Technologies
The treatment of herbicides like 2,4-D, mecoprop, and dicamba, which are related to benzoic acid derivatives, using membrane bioreactor technology is a significant research area. This technology offers an efficient method for breaking down toxic herbicides in water, thus improving water quality and safety (Ghoshdastidar & Tong, 2013).
Polyaniline Doping
Benzoic acid and its derivatives have been used as dopants for polyaniline, influencing its electrical properties. This research has implications for advanced materials science and electronics (Amarnath & Palaniappan, 2005).
Safety And Hazards
2-(4-Methylphenoxy)benzoic acid is associated with several hazards. It can cause skin irritation and serious eye damage . Prolonged or repeated exposure if inhaled can cause damage to organs, specifically the lungs . It is also harmful to aquatic life . Safety measures include not breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
特性
IUPAC Name |
2-(4-methylphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-6-8-11(9-7-10)17-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUODACYFFPYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342103 | |
| Record name | 2-(4-Methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)benzoic acid | |
CAS RN |
21905-69-1 | |
| Record name | 2-(4-Methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methylphenoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


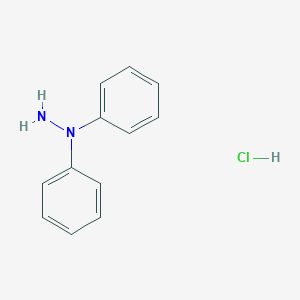
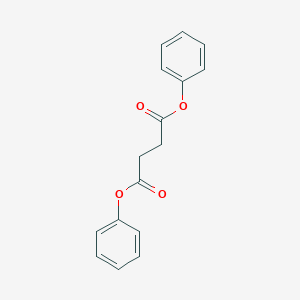
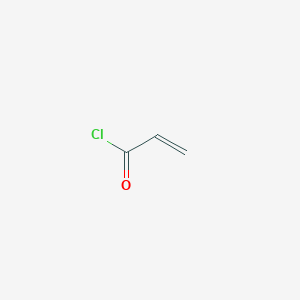
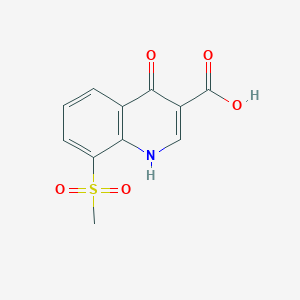
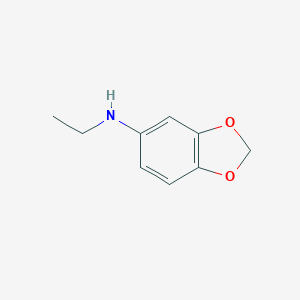
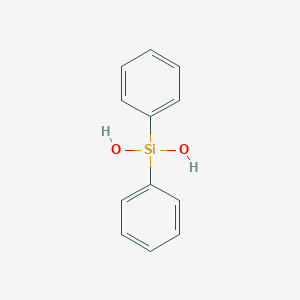

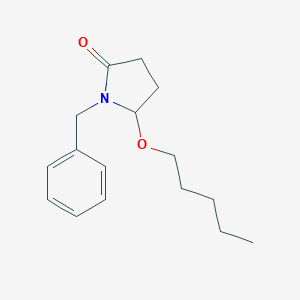
![Methyl 3-[(4-aminobenzoyl)amino]propanoate](/img/structure/B146894.png)
